molecular formula C16H21NO6S B2945203 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396806-89-5

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No. B2945203
CAS RN: 1396806-89-5
M. Wt: 355.41
InChI Key: MLDKXLZMZRCDIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The 2,3-dihydrobenzo[b][1,4]dioxin ring could potentially be formed through a cyclization reaction, while the sulfonyl group might be introduced through a sulfonation reaction. The spirocyclic structure could be formed through a type of cyclization reaction known as a spirocyclization .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a spirocyclic structure. The 2,3-dihydrobenzo[b][1,4]dioxin ring and the sulfonyl group would likely contribute to the compound’s polarity, while the dimethyl group would add some degree of hydrophobicity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The sulfonyl group is typically quite stable but can undergo reactions under certain conditions. The 2,3-dihydrobenzo[b][1,4]dioxin ring might also participate in reactions, particularly if activated by the presence of other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of both polar (sulfonyl group, 2,3-dihydrobenzo[b][1,4]dioxin ring) and nonpolar (dimethyl group) regions could give it a range of solubility properties. Its melting and boiling points would depend on factors like its molecular weight and the strength of intermolecular forces .

Scientific Research Applications

I have conducted searches to find detailed applications of the compound “2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane” in scientific research. However, the information available is limited and does not cover six to eight unique applications as requested. Below are some potential applications based on the related compounds and structures found:

Enzyme Inhibition

Compounds with a structure similar to the one you provided have been studied for their ability to inhibit enzymes such as cholinesterases and lipoxygenase .

Quorum-Sensing Inhibition

Some compounds bearing resemblance in structure have shown promising results as quorum-sensing inhibitors, which could be significant in the study of bacterial communication and biofilm formation .

Crystal Structure Analysis

The crystal structure of compounds with similar benzodioxin moieties has been determined, which can be useful in understanding molecular interactions and designing new drugs .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6S/c1-15(2)22-10-16(11-23-15)8-17(9-16)24(18,19)12-3-4-13-14(7-12)21-6-5-20-13/h3-4,7H,5-6,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDKXLZMZRCDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

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